An In-Depth Technical Guide to 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid
An In-Depth Technical Guide to 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid
CAS Number: 306936-43-6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. While specific literature on this exact molecule is limited, this document synthesizes available data and provides insights based on the well-established chemistry of related furoic acid and sulfonamide derivatives. This guide will cover the foundational physicochemical properties, propose synthetic strategies, discuss potential pharmacological applications, and detail relevant analytical methodologies for characterization and quality control. The aim is to equip researchers and drug development professionals with a thorough understanding of this compound and its potential as a scaffold in the design of novel therapeutic agents.
Introduction: The Furan Scaffold in Medicinal Chemistry
The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various chemical interactions make it a versatile building block for designing molecules with a wide range of therapeutic activities.[2] Furan derivatives have demonstrated antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a carboxylic acid moiety, as seen in furoic acids, further enhances the potential for biological activity and provides a handle for further chemical modification.[3] The addition of a sulfonamide group, a well-known pharmacophore, introduces another dimension of biological relevance, as sulfonamides are a cornerstone of antibacterial therapy and are also found in drugs with other therapeutic applications.[4]
2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid combines these key structural features, making it a compound of significant interest for further investigation. This guide will delve into the technical aspects of this molecule, providing a foundational understanding for researchers exploring its potential.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid, based on available data, is presented in Table 1.[5] These properties are crucial for understanding the compound's behavior in biological systems and for developing appropriate analytical methods.
| Property | Value | Source |
| CAS Number | 306936-43-6 | PubChem[5] |
| Molecular Formula | C₁₀H₁₃NO₅S | PubChem[5] |
| Molecular Weight | 259.28 g/mol | PubChem[5] |
| IUPAC Name | 2-methyl-5-(pyrrolidin-1-ylsulfonyl)furan-3-carboxylic acid | PubChem[5] |
| XLogP3 | 0.9 | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 6 | PubChem[5] |
| Rotatable Bond Count | 3 | PubChem[5] |
Synthesis Strategies
Analytical Characterization
The characterization of 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid and the determination of its purity are crucial steps in its synthesis and application. A combination of spectroscopic and chromatographic techniques would be employed. [4][6] Table 2: Analytical Techniques for Characterization and Purity Assessment
| Technique | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, and monitoring of reaction progress. [4][6] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight confirmation and identification of impurities. [4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation. |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C=O, SO₂, N-H). |
| Elemental Analysis | Determination of the elemental composition (C, H, N, S). |
Illustrative HPLC Method Development Protocol:
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Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance.
-
Sample Preparation: Dissolve the compound in a suitable solvent, such as the mobile phase, at a known concentration.
-
Injection and Analysis: Inject the sample and analyze the resulting chromatogram for the main peak and any impurities. The peak area can be used for quantification.
Conclusion and Future Perspectives
2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid is a molecule with significant potential for further investigation in the field of drug discovery. Its combination of a furoic acid core and a sulfonamide moiety suggests a range of possible biological activities. While specific data on this compound is currently scarce, this guide provides a solid foundation for researchers by outlining its physicochemical properties, proposing synthetic routes, suggesting potential therapeutic applications, and detailing appropriate analytical methodologies based on the well-established chemistry of its constituent parts. Further research into the synthesis and biological evaluation of this compound and its analogs is warranted to fully explore its therapeutic potential.
References
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PubChem. 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid. National Center for Biotechnology Information. [Link].
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PubMed. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans. [Link].
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PMC. Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. [Link].
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ResearchGate. Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents | Request PDF. [Link].
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PubMed. Novel 5-Sulfonyl-1,3,4-thiadiazole-Substituted Flavonoids as Potential Bactericides and Fungicides: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship Studies. [Link].
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